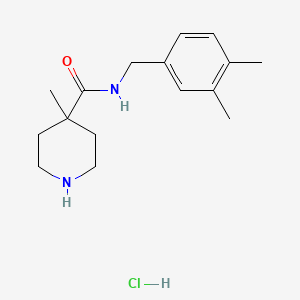

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride

Description

Chemical Nomenclature and Structural Identity

This compound exhibits a complex molecular architecture that reflects sophisticated principles of modern heterocyclic design. The compound's International Union of Pure and Applied Chemistry name, N-[(3,4-dimethylphenyl)methyl]-4-methylpiperidine-4-carboxamide hydrochloride, precisely describes its structural organization and functional group arrangement. The molecular formula C16H25ClN2O encompasses a total molecular weight of 296.84 grams per mole, positioning this compound within the medium-weight range typical of pharmaceutical intermediates and bioactive molecules.

The structural identity of this compound can be systematically analyzed through its key components and their spatial relationships. The central piperidine ring system serves as the fundamental scaffold, providing both conformational stability and strategic positioning for functional group attachment. The 4-methyl substituent on the piperidine ring introduces steric considerations that influence the overall three-dimensional structure and potential binding interactions. This methyl group occupies a critical position that can affect both the conformational preferences of the ring system and the accessibility of adjacent functional groups.

The carboxamide functionality at position 4 of the piperidine ring represents a crucial structural element that contributes significantly to the compound's chemical and biological properties. Carboxamide groups are well-recognized in medicinal chemistry for their ability to participate in hydrogen bonding interactions, which can be essential for molecular recognition processes and binding affinity. The specific positioning of this functional group on the piperidine scaffold creates opportunities for both intramolecular conformational effects and intermolecular interaction patterns.

The 3,4-dimethylbenzyl substituent attached to the nitrogen atom of the carboxamide group adds substantial molecular complexity and functional diversity. The benzyl moiety contributes aromatic character and potential π-π stacking interactions, while the 3,4-dimethyl substitution pattern provides specific steric and electronic effects that can influence both chemical reactivity and biological activity. The spatial arrangement of these methyl groups on the aromatic ring creates a unique electronic environment that may contribute to selective binding interactions or enzymatic recognition.

| Structural Component | Chemical Feature | Molecular Contribution |

|---|---|---|

| Piperidine Core | Six-membered saturated heterocycle | Conformational stability and scaffold framework |

| 4-Methyl Group | Alkyl substituent on piperidine | Steric effects and conformational preferences |

| Carboxamide Linker | Amide functional group | Hydrogen bonding capacity and molecular recognition |

| 3,4-Dimethylbenzyl | Substituted aromatic system | π-π interactions and electronic modulation |

| Hydrochloride Salt | Ionic form | Enhanced solubility and crystalline stability |

The Standard Simplified Molecular Input Line Entry System representation, CC1=C(C=C(C=C1)CNC(=O)C2(CCNCC2)C)C.Cl, provides a linear encoding of the complete molecular structure including the hydrochloride salt formation. This representation captures the connectivity patterns and reveals the systematic organization of the molecule from the piperidine core through the carboxamide linkage to the dimethylbenzyl terminus.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry evolution and piperidine scaffold development. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for what would become one of the most important heterocyclic scaffolds in modern pharmaceutical chemistry.

The historical significance of piperidine in heterocyclic chemistry extends far beyond its initial discovery, as it quickly became recognized as a representative structure element within numerous pharmaceuticals and alkaloids. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural occurrence and early isolation from pepper-derived materials. This connection to natural products established piperidine as a bridge between natural product chemistry and synthetic medicinal chemistry, a relationship that continues to influence modern drug discovery efforts.

The systematic development of piperidine chemistry gained significant momentum during the late nineteenth and early twentieth centuries, coinciding with advances in heterocyclic nomenclature systems. The creation of the Hantzsch-Widman nomenclature system in 1887 by A. Hantzsch and independently by O. Widman in 1888 provided the foundational framework for naming five- and six-membered rings containing nitrogen. This systematic approach to nomenclature enabled the organized development of piperidine derivatives and facilitated communication of structural relationships within the growing field of heterocyclic chemistry.

The industrial production of piperidine became feasible through the development of hydrogenation processes, particularly the reduction of pyridine over molybdenum disulfide catalysts. This synthetic accessibility transformed piperidine from a laboratory curiosity to a readily available building block for pharmaceutical synthesis. The equation C5H5N + 3 H2 → C5H10NH represents not merely a chemical transformation but a pivotal moment in the industrial chemistry that enabled large-scale synthesis of piperidine derivatives.

Throughout the twentieth century, the recognition of piperidine as a privileged scaffold in medicinal chemistry drove extensive research into structural modifications and functional group manipulations. The development of 4-substituted piperidines, including 4-methylpiperidine derivatives, represented a natural evolution of structure-activity relationship studies. Research demonstrated that 4-methylpiperidine serves as an important building block in the synthesis of various pharmaceuticals, particularly in the development of analgesics and antidepressants, offering enhanced efficacy and reduced side effects compared to unsubstituted analogs.

The emergence of carboxamide-linked piperidine derivatives reflects the sophisticated understanding of structure-activity relationships that developed during the latter half of the twentieth century. Research into benzylpiperidine systems revealed their potential for diverse biological activities, leading to systematic exploration of substitution patterns and linker modifications. The specific combination of 4-methylpiperidine with 3,4-dimethylbenzyl substituents through carboxamide linkages represents the culmination of decades of systematic medicinal chemistry research.

Significance in Modern Pharmaceutical Intermediate Development

This compound exemplifies the critical role of specialized intermediates in contemporary pharmaceutical development processes. The compound's significance extends beyond its individual chemical properties to encompass its utility as a versatile building block for complex pharmaceutical synthesis and its contribution to advancing structure-activity relationship understanding in medicinal chemistry research.

The pharmaceutical industry's increasing focus on heterocyclic scaffolds has positioned piperidine derivatives as essential components in drug discovery pipelines. Research has demonstrated that 4-methylpiperidine serves as a versatile intermediate in organic chemistry, facilitating the creation of complex molecules and enabling researchers to explore new chemical pathways. This versatility stems from the compound's balanced combination of chemical stability, synthetic accessibility, and functional group compatibility, making it an ideal platform for further chemical elaboration.

Recent investigations into benzylpiperidine-linked derivatives have revealed their significant potential in the development of therapeutic agents for neurodegenerative diseases. Comprehensive studies of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have demonstrated effective inhibition of cholinesterases in the micromolar range, with compounds showing potent activity against both acetylcholinesterase and butyrylcholinesterase. These findings underscore the importance of precise structural modifications in achieving desired biological activity profiles.

The strategic importance of this compound in pharmaceutical intermediate development is further emphasized by its role in synthetic pathway optimization. The compound's design incorporates multiple sites for potential chemical modification, including the piperidine nitrogen, the carboxamide functionality, and the aromatic system. This structural flexibility enables medicinal chemists to systematically explore structure-activity relationships while maintaining core structural integrity.

| Research Application | Structural Feature | Development Advantage |

|---|---|---|

| Cholinesterase Inhibitor Development | Benzylpiperidine Framework | Established activity profile and optimization potential |

| Neurotherapeutic Research | 4-Methylpiperidine Core | Enhanced selectivity and reduced side effects |

| Synthetic Methodology | Carboxamide Linkage | Versatile coupling chemistry and stability |

| Structure-Activity Studies | 3,4-Dimethyl Substitution | Systematic modification opportunities |

The compound's significance in modern pharmaceutical development is also reflected in its contribution to understanding the relationship between molecular structure and biological activity. Studies of related benzylpiperidine derivatives have revealed that subtle structural modifications can significantly alter biological activity profiles, including receptor selectivity and potency. This understanding has enabled more rational approaches to drug design and has contributed to the development of compounds with improved therapeutic indices.

Contemporary research methodologies have increasingly emphasized the importance of pharmaceutical intermediates in enabling efficient synthetic routes to complex therapeutic agents. This compound represents an advanced example of strategic intermediate design, where the combination of established heterocyclic chemistry with modern synthetic methodologies creates opportunities for efficient pharmaceutical synthesis. The compound's hydrochloride salt form further enhances its utility by providing improved solubility characteristics and crystalline stability, properties that are essential for pharmaceutical processing and development.

Properties

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-12-4-5-14(10-13(12)2)11-18-15(19)16(3)6-8-17-9-7-16;/h4-5,10,17H,6-9,11H2,1-3H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTONKIQAHMMBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)C2(CCNCC2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions:

Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or other coupling agents.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Biochemical Tool in Drug Development

This compound serves as a biochemical tool for studying various biological systems. Its structural characteristics allow it to interact with specific biological targets, making it valuable in the development of new pharmacological agents. Studies have shown that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and analgesic effects.

Potential Therapeutic Uses

Research indicates that N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride may have applications in treating conditions such as:

- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential use in managing disorders like anxiety and depression.

- Cancer Research : Preliminary studies indicate that it may inhibit tumor growth through modulation of specific signaling pathways .

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, positioning this compound as a candidate for further antiviral research .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps including the formation of the piperidine ring followed by the introduction of the dimethylbenzyl group. Various synthetic routes have been explored to optimize yield and purity, allowing for further modifications that enhance its biological activity .

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits favorable pharmacokinetic properties. For instance, it has been shown to maintain effective concentrations in biological systems over extended periods, suggesting potential for oral bioavailability .

Mechanistic Insights

Research has revealed that this compound interacts with specific receptors and enzymes involved in disease processes. For example, its role as an inhibitor of certain kinases has been studied extensively .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dimethoxybenzyl)-4-methylpiperidine-4-carboxamide (QY-7261)

- Structure : Similar piperidine-carboxamide core but substituted with a 3,5-dimethoxybenzyl group instead of 3,4-dimethylbenzyl.

- Molecular Weight: Higher due to methoxy groups (~328.3 g/mol vs. 296.84 g/mol for the target compound).

- Applications : Piperidine-carboxamide derivatives are often explored in neurological and receptor-binding studies, though specific data for QY-7261 are unavailable .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Piperidine ring substituted with a diphenylmethoxy group.

- Key Differences: Functional Group: The diphenylmethoxy group is bulkier and more lipophilic than the carboxamide-linked benzyl group, likely reducing aqueous solubility. Molecular Weight: 303.83 g/mol (C₁₈H₂₁NO·HCl) vs. 296.84 g/mol for the target compound.

- Stability and Toxicity: Limited safety data; acute toxicity and environmental impact are undocumented .

4-(4-Methoxybenzyl)piperidine Hydrochloride

- Structure : Piperidine with a 4-methoxybenzyl substituent.

- Key Differences :

- Substituent Position : Methoxy at the para position vs. dimethyl groups at 3,4 positions.

- Lack of Carboxamide : The absence of the carboxamide linker may limit hydrogen-bonding interactions, altering pharmacological activity.

- Applications : Methoxy-substituted piperidines are common in serotonin receptor modulators, though specific data for this analog are lacking .

Cyclohexanecarboxamide and Cyclopentanecarboxamide Derivatives

- Examples : N-(4-Methoxyphenyl)cyclohexanecarboxamide hydrochloride (Similarity: 0.93) and N-(3,4-dimethoxyphenyl)cyclopentanecarboxamide (Similarity: 0.91).

- Key Differences: Core Structure: Cyclohexane/cyclopentane rings vs. piperidine.

- Applications : Carbocyclic carboxamides are explored in kinase inhibitors, but piperidine derivatives are more common in neurotransmitter-targeting agents .

Research Implications and Gaps

- Pharmacological Activity : While piperidine derivatives are frequently associated with neurological targets (e.g., sigma receptors, neurotransmitter transporters) , the specific biological activity of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride remains uncharacterized in the provided evidence.

- Safety and Stability: Limited data exist on acute toxicity, solubility, and stability for the target compound and its analogs. Further studies are needed to evaluate these parameters .

- Synthetic Utility : The carboxamide linker and dimethylbenzyl group may offer synthetic flexibility for derivatization, as seen in related compounds like QY-7261 .

Biological Activity

N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dimethylbenzyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

- Kinase Inhibition : The compound has been studied for its effects on various kinases, particularly in relation to the ERK5 pathway. In cell-based assays, it demonstrated significant inhibition of ERK5 activity with an IC50 value of approximately 77 nM, suggesting its potential as a therapeutic agent in conditions where ERK5 is implicated .

- Selectivity : It has shown selectivity against closely related kinases, indicating a favorable profile for drug development. For instance, it exhibited an IC50 > 30 μM against the p38 MAP kinase, highlighting its specificity .

In Vitro Studies

In vitro studies have assessed the compound's effects on cellular proliferation and inflammatory pathways:

- Cell Proliferation : The treatment of HeLa cells with this compound resulted in a reduction of cell proliferation over 72 hours, correlating with its inhibitory effects on ERK5 activity .

- Anti-inflammatory Effects : Similar compounds in the piperidine class have been evaluated for their anti-inflammatory properties. For example, derivatives have been shown to reduce nitric oxide production in activated macrophages, which is indicative of their potential use in inflammatory diseases .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Neuroprotection : A study focusing on neuroprotective agents found that related compounds exhibited significant protective effects against calcium overload in neuronal cells. This suggests that this compound may also possess neuroprotective properties worth exploring further .

- Antioxidant Activity : Compounds structurally similar to this compound have demonstrated antioxidant activity through radical scavenging assays. This property is crucial for developing therapies aimed at oxidative stress-related conditions .

Data Tables

The following table summarizes key pharmacokinetic parameters observed during studies involving this compound:

| Parameter | Value |

|---|---|

| Cl (mL/min/kg) | 14 |

| Vd (L/kg) | 0.6 |

| t1/2 (min) | 80 |

| F (%) | 42 |

These parameters indicate moderate clearance and bioavailability, which are essential for assessing the compound's therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives are prepared by reacting halogenated aryl precursors (e.g., 4-chloronitrobenzene) with substituted amines under alkaline conditions . Temperature and solvent polarity critically affect reaction efficiency: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (>80°C) may degrade sensitive intermediates. Post-synthesis, acid treatment (e.g., HCl) yields the hydrochloride salt. Yield optimization requires monitoring pH (8–10 for amine activation) and stoichiometric ratios (1:1.2 for amine:aryl halide) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Methyl groups on the benzyl (δ 2.2–2.4 ppm) and piperidine (δ 1.3–1.6 ppm) moieties confirm substitution patterns.

- ¹³C NMR : Carboxamide carbonyl signals appear at δ 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₂₃ClN₂O).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95%) .

Q. How do environmental factors (pH, temperature) impact the compound’s stability during storage?

- Methodological Answer : Stability studies for similar hydrochlorides show:

- pH : Degradation occurs above pH 7 due to deprotonation of the piperidine nitrogen, reducing solubility. Store in acidic buffers (pH 3–5) or lyophilized form .

- Temperature : Long-term storage at −20°C minimizes hydrolysis; room temperature accelerates decomposition (t½ <30 days). Use inert atmospheres (N₂) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. functional assays)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Receptor Binding vs. Functional Activity : High binding affinity (IC₅₀ <1 μM) in radioligand assays may not correlate with efficacy in cell-based assays due to off-target effects or pharmacokinetic barriers. Use orthogonal assays (e.g., calcium flux for GPCRs, β-arrestin recruitment) to validate .

- Species-Specific Responses : Test human vs. rodent receptors (e.g., transfected HEK293 cells) to identify interspecies variability .

Q. How can crystallographic data inform the design of analogs with improved target selectivity?

- Methodological Answer : X-ray crystallography of related piperidine carboxamides reveals:

- Hydrogen Bonding : The carboxamide group forms key interactions with catalytic residues (e.g., Asp113 in kinases). Substituting the benzyl group with electron-withdrawing groups (e.g., Cl, F) enhances binding entropy .

- Torsional Angles : Planar conformations (dihedral angle <10°) improve fit into hydrophobic pockets. Introduce steric hindrance (e.g., ortho-methyl groups) to reduce off-target binding .

Q. What computational approaches predict metabolic pathways and potential toxic metabolites?

- Methodological Answer :

- In Silico Metabolism : Use software like Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., N-demethylation of piperidine).

- Toxicity Prediction : ADMET predictors (e.g., pkCSM) flag hepatotoxic metabolites like quinone imines from aromatic oxidation .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic stability (e.g., Clint <10 μL/min/mg suggests low clearance) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?

- Methodological Answer :

- Catalysis : Use chiral catalysts (e.g., BINAP-Pd for asymmetric C–N coupling) to retain stereochemistry at the piperidine carboxamide center .

- Workup : Avoid aqueous basic conditions that racemize stereocenters. Prefer non-polar solvents (e.g., toluene) for crystallization .

- Quality Control : Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (>98%) during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.